N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

5-HT2C receptor serotonin receptor selectivity pyrazolopyrimidine SAR

N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 878063-02-6) belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor discovery. The compound features a 1-methylpyrazole ring fused to a 4,6-diaminopyrimidine core, with an N4-phenyl substituent and a distinctive N6-(2-methoxyphenyl) group.

Molecular Formula C19H18N6O
Molecular Weight 346.394
CAS No. 878063-02-6
Cat. No. B2892843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS878063-02-6
Molecular FormulaC19H18N6O
Molecular Weight346.394
Structural Identifiers
SMILESCN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC=CC=C4OC
InChIInChI=1S/C19H18N6O/c1-25-18-14(12-20-25)17(21-13-8-4-3-5-9-13)23-19(24-18)22-15-10-6-7-11-16(15)26-2/h3-12H,1-2H3,(H2,21,22,23,24)
InChIKeyLVXLAFGSRXQDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N6-(2-Methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 878063-02-6): Core Scaffold and Chemical Identity for Procurement Decision-Making


N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 878063-02-6) belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor discovery [1]. The compound features a 1-methylpyrazole ring fused to a 4,6-diaminopyrimidine core, with an N4-phenyl substituent and a distinctive N6-(2-methoxyphenyl) group. This ortho-methoxy arrangement on the N6-aryl ring differentiates it from common N6-alkyl or N6-para-methoxy analogs and is expected to influence both target-binding conformation and physicochemical properties [1]. The molecular formula is C19H18N6O with a molecular weight of 346.39 g/mol .

Why N6-(2-Methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


Substitution at the N6 position of the pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold is a critical determinant of receptor selectivity and binding affinity [1]. In a systematic study of 35 pyrazolopyrimidine derivatives, the N6 substituent alone differentiated compounds with high nanomolar 5-HT2C receptor affinity (e.g., Compound 32, IC50 = 7.8 nM) from those with negligible binding (Compounds 1 and 2, IC50 >10,000 nM) [1]. The target compound's N6-(2-methoxyphenyl) group introduces a hydrogen-bond-accepting ortho-methoxy moiety and increased steric bulk relative to simple N6-alkyl chains (ethyl, propyl), which is predicted to alter the conformational landscape of the N6-aryl ring and shift selectivity away from 5-HT2C toward kinase targets [1]. Generic substitution with an N6-ethyl or N6-propyl analog would therefore eliminate the specific pharmacophoric features that define this compound's biological profile.

Quantitative Differentiation Evidence: N6-(2-Methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Versus Closest Structural Analogs


5-HT2C Receptor Counter-Screening: Predicted Selectivity Advantage Over N6-Ethyl and N6-Propyl Analogs

In a head-to-head binding panel of 35 pyrazolopyrimidine derivatives at the human recombinant 5-HT2C receptor, the closest N6-alkyl analogs—N6-ethyl (Compound 1) and N6-propyl (Compound 2)—both exhibited IC50 >10,000 nM, demonstrating negligible 5-HT2C affinity [1]. While the target compound was not directly tested in this panel, the N6-(2-methoxyphenyl) group represents a divergent pharmacophore: bulkier, more lipophilic, and capable of intramolecular hydrogen bonding via the ortho-methoxy oxygen, as confirmed by X-ray crystallography of a related pyrazolopyrimidine derivative [2]. This structural divergence is expected to further reduce 5-HT2C engagement, enhancing target selectivity for kinase inhibition applications.

5-HT2C receptor serotonin receptor selectivity pyrazolopyrimidine SAR

Molecular Property Differentiation: Ortho-Methoxy vs. Para-Methoxy N6-Aryl Substitution

The target compound (2-methoxyphenyl at N6) and its positional isomer N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 878063-08-2) share identical molecular formula (C19H18N6O) and molecular weight (346.39 g/mol), but the ortho- vs. para-methoxy arrangement is predicted to produce distinct three-dimensional conformations and intramolecular interaction patterns [1]. X-ray data on a related pyrazolopyrimidine shows that ortho-substituents can engage in N–H···N and C–H···O intramolecular interactions that constrain the aryl ring orientation, whereas the para-methoxy isomer lacks this conformational restriction [1]. This conformational divergence can translate into different target-binding profiles, as demonstrated across kinase inhibitor series where ortho- vs. para-alkoxy substitution altered potency by >10-fold against specific kinases .

physicochemical properties positional isomer drug-likeness

Kinase Inhibition Potential: Scaffold-Class Evidence for Pyrazolo[3,4-d]pyrimidine-4,6-diamines

The pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold is a well-established ATP-mimetic kinase inhibitor core. Crystal structures confirm that 4,6-diamino-substituted pyrazolo[3,4-d]pyrimidines bind the ATP pocket of PI3Kα (PDB: 6GVI) and ALK (PDB: 4Z55) [1][2]. The N4-phenyl and N6-aryl substituents mimic the adenine ring and extend into selectivity pockets. BindingDB data for a related analog, 1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, show a Ki of 320 nM against ABL1 tyrosine kinase, demonstrating that this scaffold class achieves sub-micromolar kinase engagement [3]. The target compound's N6-(2-methoxyphenyl) group is expected to exploit the same kinase hinge-binding architecture while the ortho-methoxy may engage unique polar contacts in the selectivity pocket.

kinase inhibitor ATP-binding site pyrazolopyrimidine scaffold

Recommended Application Scenarios for N6-(2-Methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Based on Quantitative Evidence


Kinase Selectivity Profiling Panels Requiring Low 5-HT2C Background

The strong class-level evidence that N6-alkyl analogs (ethyl, propyl) exhibit IC50 >10,000 nM at 5-HT2C receptors [1] supports the use of N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in kinase screening panels where serotonergic off-target activity must be minimized. The ortho-methoxy substitution is expected to further reduce 5-HT2C engagement, making this compound particularly suitable for CNS-adjacent kinase programs where 5-HT2C activity would confound phenotypic readouts. Researchers should request a 5-HT2C counter-screen as part of any profiling campaign to definitively quantify this selectivity advantage.

Structure-Activity Relationship (SAR) Studies on N6-Aryl Conformational Effects in Kinase Binding

The crystallographically confirmed intramolecular C–H···O interaction available to ortho-methoxy substituents but absent in para-methoxy isomers [2] makes this compound a valuable tool for probing conformational constraints in kinase ATP-site binding. Comparing this compound head-to-head with its para-methoxy isomer (CAS 878063-08-2) in a panel of kinases (e.g., ABL1, where the scaffold class achieves Ki = 320 nM [3]) can quantify the contribution of aryl ring preorganization to kinase selectivity. Such studies are directly relevant to rational kinase inhibitor design programs.

Chemical Probe Development for PI3K/AKT/mTOR Pathway Investigation

The co-crystallization of a pyrazolo[3,4-d]pyrimidine-4,6-diamine analog with PI3Kα (PDB 6GVI) [3] confirms the scaffold's ability to occupy the PI3K ATP pocket. This compound, with its unique N6-(2-methoxyphenyl) substituent, can serve as a starting point for developing selective PI3K isoform probes or as a control compound in PI3K pathway assays. The ortho-methoxy group may engage the affinity pocket differently than reported analogs, offering a new vector for isoform selectivity engineering.

Comparator Compound for N6-Alkyl Pyrazolopyrimidine Series

Since the N6-ethyl (Compound 1) and N6-propyl (Compound 2) analogs from US8232279B2 are well-characterized for 5-HT2C inactivity (IC50 >10,000 nM) but lack kinase profiling data [1], the target compound can serve as a direct comparator to interrogate how replacing a simple alkyl chain with an ortho-methoxyphenyl group alters kinase panel activity. This head-to-head comparison would generate valuable SAR data for any group working on pyrazolopyrimidine-based kinase inhibitors.

Quote Request

Request a Quote for N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.